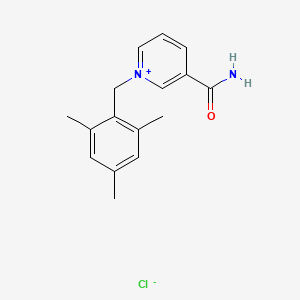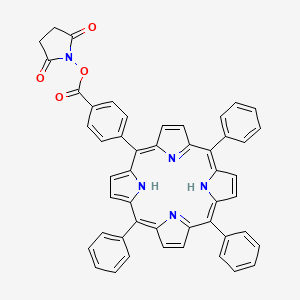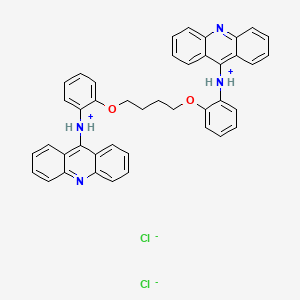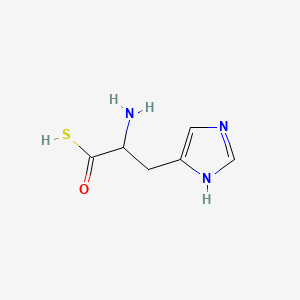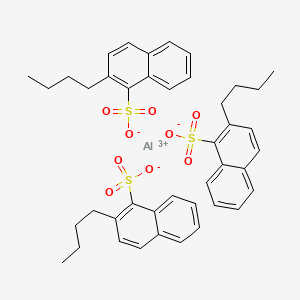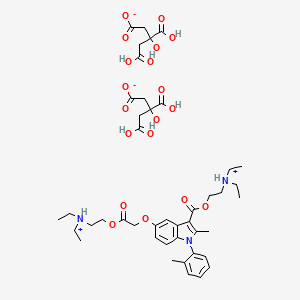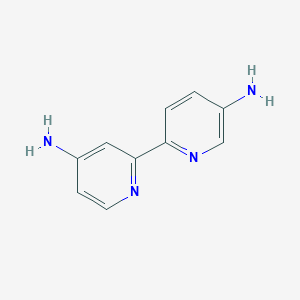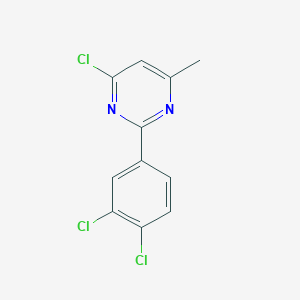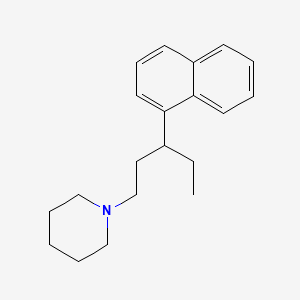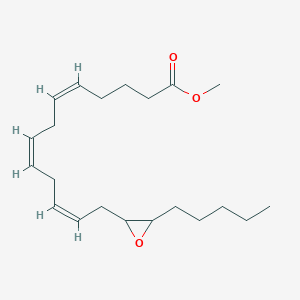
(+/-)14(15)-Epetre methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)14(15)-Epetre methyl ester typically involves the epoxidation of 8,11,14-eicosatrienoic acid. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxide group into the fatty acid chain. The methyl esterification is then carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the bulk handling of 8,11,14-eicosatrienoic acid and the use of industrial-grade oxidizing agents and catalysts to ensure high yield and purity. The final product is often formulated in hexane or other solvents for ease of use in various applications .
化学反应分析
Types of Reactions
(+/-)14(15)-Epetre methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Oxidation: Leads to the formation of diols.
Reduction: Results in various reduced derivatives of the original compound.
科学研究应用
(+/-)14(15)-Epetre methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in inflammation and cardiovascular diseases.
Industry: Utilized in the formulation of dietary supplements and specialized lipid-based products.
作用机制
The mechanism of action of (+/-)14(15)-Epetre methyl ester involves its interaction with lipid signaling pathways. The compound is known to modulate the activity of various enzymes involved in lipid metabolism, such as cytochrome P450 enzymes. It also affects the expression of genes related to inflammation and oxidative stress, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
(±)14(15)-EpEDE: The free base form of (+/-)14(15)-Epetre methyl ester.
Dihomo-γ-linolenic acid: The precursor fatty acid from which this compound is derived.
Other epoxy fatty acids: Such as (±)8(9)-EpEDE and (±)11(12)-EpEDE.
Uniqueness
This compound is unique due to its greater lipid solubility compared to its free base form. This property makes it more amenable for formulation in lipid-based diets and dietary supplements. Additionally, its specific epoxide structure allows it to interact uniquely with lipid signaling pathways, distinguishing it from other similar compounds .
属性
分子式 |
C21H34O3 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC 名称 |
methyl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3/b7-5-,10-8-,14-11- |
InChI 键 |
MQCWCUDQEBWUAM-PHTXUDHCSA-N |
手性 SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC |
规范 SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


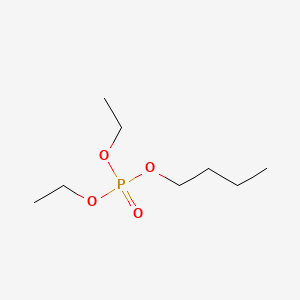
![Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)](/img/structure/B13782143.png)
![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)

